molecular formula C10H8FN B13669599 3-Fluoro-7-methylisoquinoline

3-Fluoro-7-methylisoquinoline

Cat. No.: B13669599
M. Wt: 161.18 g/mol
InChI Key: DDIBZOQRVLIZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-7-methylisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids. Fluorinated isoquinolines, such as this compound, have garnered significant attention due to their unique properties, including biological activities and light-emitting characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated isoquinolines can be approached through several methodologies:

    Direct Introduction of Fluorine: This involves the direct fluorination of the isoquinoline ring. For example, fluorine can be introduced using electrophilic fluorinating agents.

    Cyclization of Pre-fluorinated Precursors: This method involves the cyclization of a precursor that already contains a fluorinated benzene ring.

    Simultaneous Installation:

Industrial Production Methods

Industrial production methods for fluorinated isoquinolines often involve scalable synthetic routes that ensure high yields and purity. These methods typically employ catalytic processes and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-7-methylisoquinoline can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Fluoro-7-methylisoquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-7-methylisoquinoline involves its interaction with specific molecular targets and pathwaysThis can lead to the modulation of biological pathways, resulting in various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-3-methylisoquinoline
  • 3-Fluoroquinoline
  • 5,6,8-Trifluoroquinoline

Uniqueness

3-Fluoro-7-methylisoquinoline stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly valuable in applications where precise molecular interactions are crucial, such as in drug design and materials science .

Properties

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

3-fluoro-7-methylisoquinoline

InChI

InChI=1S/C10H8FN/c1-7-2-3-8-5-10(11)12-6-9(8)4-7/h2-6H,1H3

InChI Key

DDIBZOQRVLIZDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN=C(C=C2C=C1)F

Origin of Product

United States

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